Cas no 943845-40-7 (tert-butyl N-{3-(2-oxopyrrolidin-1-yl)phenylmethyl}carbamate)
tert-butyl N-{3-(2-oxopyrrolidin-1-yl)phenylmethyl}carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}carbamate
- PZFGFGNXYIVAHP-UHFFFAOYSA-N
- SCHEMBL4711994
- tert-butyl [3-(2-oxo-pyrrolidin-1-yl)-benzyl]-carbamate
- EN300-33050533
- 943845-40-7
- tert-butyl[3-(2-oxo-pyrrolidin-1-yl)-benzyl]-carbamate
- tert-butyl N-{3-(2-oxopyrrolidin-1-yl)phenylmethyl}carbamate
-
- Inchi: 1S/C16H22N2O3/c1-16(2,3)21-15(20)17-11-12-6-4-7-13(10-12)18-9-5-8-14(18)19/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,17,20)
- InChI Key: PZFGFGNXYIVAHP-UHFFFAOYSA-N
- SMILES: O(C(NCC1=CC=CC(=C1)N1C(CCC1)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 290.16304257g/mol
- Monoisotopic Mass: 290.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 58.6Ų
tert-butyl N-{3-(2-oxopyrrolidin-1-yl)phenylmethyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33050533-0.05g |
tert-butyl N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}carbamate |
943845-40-7 | 95.0% | 0.05g |
$528.0 | 2025-03-18 | |
| Enamine | EN300-33050533-0.1g |
tert-butyl N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}carbamate |
943845-40-7 | 95.0% | 0.1g |
$553.0 | 2025-03-18 | |
| Enamine | EN300-33050533-0.25g |
tert-butyl N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}carbamate |
943845-40-7 | 95.0% | 0.25g |
$579.0 | 2025-03-18 | |
| Enamine | EN300-33050533-0.5g |
tert-butyl N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}carbamate |
943845-40-7 | 95.0% | 0.5g |
$603.0 | 2025-03-18 | |
| Enamine | EN300-33050533-1.0g |
tert-butyl N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}carbamate |
943845-40-7 | 95.0% | 1.0g |
$628.0 | 2025-03-18 | |
| Enamine | EN300-33050533-2.5g |
tert-butyl N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}carbamate |
943845-40-7 | 95.0% | 2.5g |
$1230.0 | 2025-03-18 | |
| Enamine | EN300-33050533-5.0g |
tert-butyl N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}carbamate |
943845-40-7 | 95.0% | 5.0g |
$1821.0 | 2025-03-18 | |
| Enamine | EN300-33050533-10.0g |
tert-butyl N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}carbamate |
943845-40-7 | 95.0% | 10.0g |
$2701.0 | 2025-03-18 | |
| Enamine | EN300-33050533-1g |
tert-butyl N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}carbamate |
943845-40-7 | 1g |
$628.0 | 2023-09-04 | ||
| Enamine | EN300-33050533-5g |
tert-butyl N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}carbamate |
943845-40-7 | 5g |
$1821.0 | 2023-09-04 |
tert-butyl N-{3-(2-oxopyrrolidin-1-yl)phenylmethyl}carbamate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on tert-butyl N-{3-(2-oxopyrrolidin-1-yl)phenylmethyl}carbamate
tert-butyl N-{3-(2-oxopyrrolidin-1-yl)phenylmethyl}carbamate (CAS No. 943845-40-7): An Overview of a Versatile Compound in Medicinal Chemistry
tert-butyl N-{3-(2-oxopyrrolidin-1-yl)phenylmethyl}carbamate (CAS No. 943845-40-7) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications. This compound, often referred to as a tert-butyl carbamate derivative, is characterized by its 2-oxopyrrolidin-1-yl and phenylmethyl moieties, which contribute to its biological activity and chemical stability.
The tert-butyl carbamate group is a common protecting group used in organic synthesis, particularly in the preparation of amino acids and peptides. It provides excellent protection against deamination and other side reactions, making it a valuable tool in the synthesis of complex molecules. The 2-oxopyrrolidin-1-yl moiety, on the other hand, is known for its ability to form stable complexes with metal ions and its potential as a bioisostere for other functional groups.
Recent studies have highlighted the potential of tert-butyl N-{3-(2-oxopyrrolidin-1-yl)phenylmethyl}carbamate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory properties, making it a promising candidate for the development of new drugs to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, tert-butyl N-{3-(2-oxopyrrolidin-1-yl)phenylmethyl}carbamate has also been investigated for its potential as an antiviral agent. A study conducted by a team of researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound can effectively inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves the disruption of viral protein synthesis, which is crucial for viral replication.
The structural versatility of tert-butyl N-{3-(2-oxopyrrolidin-1-yl)phenylmethyl}carbamate also makes it an attractive candidate for drug delivery systems. The presence of the phenylmethyl group allows for easy modification to enhance solubility, stability, and bioavailability. This is particularly important in the development of oral formulations, where poor solubility can be a significant barrier to effective drug delivery.
Furthermore, computational studies have provided insights into the molecular interactions of tert-butyl N-{3-(2-oxopyrrolidin-1-yl)phenylmethyl}carbamate with various biological targets. Molecular docking simulations have shown that this compound can bind to specific protein pockets with high affinity, suggesting its potential as a lead compound for structure-based drug design. These findings are supported by experimental data from binding assays and enzyme inhibition studies.
In conclusion, tert-butyl N-{3-(2-oxopyrrolidin-1-yl)phenylmethyl}carbamate (CAS No. 943845-40-7) is a versatile compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in the discovery and development of novel therapeutics.
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